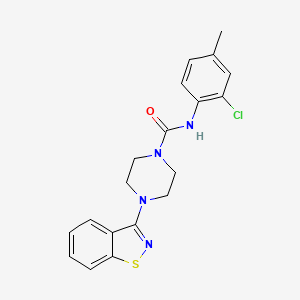![molecular formula C14H15NO3S B4745923 N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4745923.png)
N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide, also known as MET or THIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of GABA receptors, specifically the GABA-A receptor subtype. It enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This leads to a decrease in neuronal excitability and inhibition of neurotransmitter release, ultimately producing its therapeutic effects.
Biochemical and Physiological Effects
N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the duration of GABAergic inhibitory postsynaptic currents (IPSCs) and reduce the frequency of spontaneous IPSCs in hippocampal neurons, indicating its ability to enhance GABAergic neurotransmission. Additionally, N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has been shown to increase the threshold for pentylenetetrazol-induced seizures and reduce locomotor activity in mice, suggesting its potential as an anticonvulsant and sedative agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. It has been found to have a higher affinity for the alpha-3 subunit of the receptor, which is predominantly expressed in the brain and has been implicated in anxiety and sleep disorders. However, one limitation of using N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research related to N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide analogs that can target specific GABA-A receptor subtypes. Another area of interest is the investigation of N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide's potential as a treatment for other neurological disorders such as depression and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide use and its potential for tolerance and dependence.
Aplicaciones Científicas De Investigación
N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models, making it a promising candidate for the treatment of epilepsy, anxiety disorders, and sleep disorders. Additionally, N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and inhibition.
Propiedades
IUPAC Name |
N-[4-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-8-9-18-12-6-4-11(5-7-12)15-14(16)13-3-2-10-19-13/h2-7,10H,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPRAMOKLDWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4745847.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4745862.png)

![N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4745869.png)
![2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4745874.png)
![4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1-cyclopropylethyl)propanamide](/img/structure/B4745886.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745896.png)

![N-benzyl-N-methyl-3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4745908.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide](/img/structure/B4745928.png)
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B4745941.png)
![N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4745945.png)